molecular formula C7H8N2O2S B2877333 2-(Allylamino)thiazole-5-carboxylic acid CAS No. 1384798-69-9

2-(Allylamino)thiazole-5-carboxylic acid

Cat. No.: B2877333
CAS No.: 1384798-69-9
M. Wt: 184.21
InChI Key: SZRYTNPYQFUEAC-UHFFFAOYSA-N
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Description

2-(Allylamino)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)thiazole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but is optimized for higher yields and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(Allylamino)thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Allylamino)thiazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-yn-1-yl)amino]acetic acid: Known for its role as an enzyme inhibitor.

    2-[(Prop-2-yn-1-yl)amino]thiazole: Shares a similar thiazole ring structure but with different substituents.

    2-[(Prop-2-yn-1-yl)amino]pyridine: Contains a pyridine ring instead of a thiazole ring

Uniqueness

2-(Allylamino)thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-2-3-8-7-9-4-5(12-7)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYTNPYQFUEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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